molecular formula C20H23FN2O4S2 B1249299 Psn-GK1

Psn-GK1

Cat. No.: B1249299
M. Wt: 438.5 g/mol
InChI Key: DBMFNEZMJWKKPU-QGZVFWFLSA-N
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Description

PSN-GK1, also known as (2R)-2-(4-cyclopropanesulphonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide, is a potent activator of glucokinase. Glucokinase activators are compounds that enhance the activity of glucokinase, an enzyme that plays a crucial role in glucose metabolism. This compound has shown significant antihyperglycaemic and insulinotropic actions, making it a promising candidate for the treatment of type 2 diabetes .

Preparation Methods

The synthesis of PSN-GK1 involves several steps, starting with the preparation of the key intermediate, (4-cyclopropanesulphonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide. The synthetic route includes the following steps:

    Cyclopropanesulphonylation: The introduction of the cyclopropanesulphonyl group to the phenyl ring.

    Thiazole Formation: The formation of the thiazole ring through a cyclization reaction.

    Propionamide Formation: The final step involves the formation of the propionamide group.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

PSN-GK1 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazoles .

Scientific Research Applications

Mechanism of Action

PSN-GK1 exerts its effects by activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation enhances glucose uptake and metabolism in liver and pancreatic cells. The molecular targets of this compound include the active site of glucokinase, where it binds and induces a conformational change that increases the enzyme’s affinity for glucose. This leads to increased insulin secretion from pancreatic beta cells and improved glucose utilization in the liver .

Properties

Molecular Formula

C20H23FN2O4S2

Molecular Weight

438.5 g/mol

IUPAC Name

(2R)-2-(4-cyclopropylsulfonylphenyl)-N-(5-fluoro-1,3-thiazol-2-yl)-3-(oxan-4-yl)propanamide

InChI

InChI=1S/C20H23FN2O4S2/c21-18-12-22-20(28-18)23-19(24)17(11-13-7-9-27-10-8-13)14-1-3-15(4-2-14)29(25,26)16-5-6-16/h1-4,12-13,16-17H,5-11H2,(H,22,23,24)/t17-/m1/s1

InChI Key

DBMFNEZMJWKKPU-QGZVFWFLSA-N

Isomeric SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CC3CCOCC3)C(=O)NC4=NC=C(S4)F

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)NC4=NC=C(S4)F

Synonyms

2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide
PSN-GK1

Origin of Product

United States

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